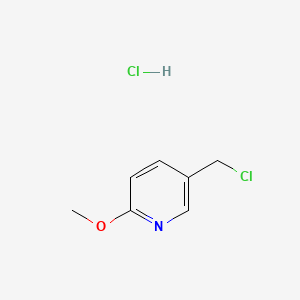

5-(Chloromethyl)-2-methoxypyridine hydrochloride

Description

Properties

IUPAC Name |

5-(chloromethyl)-2-methoxypyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-6(4-8)5-9-7;/h2-3,5H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRVUMSODLOUGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50701616 | |

| Record name | 5-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120276-36-0 | |

| Record name | 5-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50701616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Triphosgene-Mediated Chlorination

A prominent method involves the reaction of 2-methoxypyridine derivatives with triphosgene (bis(trichloromethyl) carbonate). As detailed in CN103232389A, the hydroxymethyl precursor (2-methylol-4-methoxy-3,5-lutidine) is dissolved in toluene (20–30% mass concentration) and treated with triphosgene (40–50% in toluene) at 0–10°C. The molar ratio of hydroxymethyl precursor to triphosgene is maintained at 1:0.35–0.37 to minimize over-chlorination. High-performance liquid chromatography (HPLC) monitors reaction progress, ensuring >95% conversion. Post-reaction, methanol is introduced (1:0.10–0.25 molar ratio) to quench excess triphosgene, followed by vacuum distillation to remove gaseous byproducts (e.g., HCl). Centrifugation and oven drying yield the hydrochloride salt with 92–95% purity.

Key Parameters :

-

Temperature : 0–10°C (prevents exothermic side reactions).

-

Solvent : Toluene (non-polar, stabilizes intermediates).

-

Stoichiometry : Controlled triphosgene ratio avoids di-chlorinated byproducts.

Halogenation-Dehydrohalogenation Sequences

Dihalo Intermediate Formation

US4612377A describes a two-step approach for analogous pyridine chlorination. While targeting 2-chloro-5-methylpyridine, the methodology informs strategies for introducing chloromethyl groups. A dihydropyridone precursor undergoes halogenation with sulfuryl chloride or phosphorus oxychloride (POCl₃), forming a dihalo intermediate. Subsequent dehydrohalogenation at 100–170°C in high-boiling solvents (e.g., 1,2,4-trichlorobenzene) eliminates HCl, yielding the chloro-substituted pyridine. For 5-(chloromethyl)-2-methoxypyridine, this approach could involve chloromethylation of a methoxy-protected dihydropyridone, followed by POCl₃-mediated cyclization.

Industrial Adaptation :

-

Catalyst : ZnCl₂ (0.5–1.0 mol%) accelerates chloromethylation.

-

Solvent : Chlorobenzene (boiling point 131°C) facilitates high-temperature reactions without degradation.

Purification and Characterization

Isolation Techniques

Post-synthesis, the crude product is purified via:

Analytical Validation

-

¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while chloromethyl groups appear as singlets near δ 4.5–5.0 ppm. Aromatic protons on the pyridine ring show splitting patterns consistent with substitution at the 2- and 5-positions.

-

HPLC-MS : Reverse-phase C18 columns confirm molecular weight ([M+H]⁺ m/z 192.04) and purity (>95%).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Triphosgene | 85–90 | 92–95 | High | Mild conditions, minimal byproducts |

| POCl₃ Cyclization | 75–80 | 88–90 | Moderate | Adaptable to diverse pyridine analogs |

Trade-offs : Triphosgene offers higher selectivity but requires stringent temperature control. POCl₃-based methods are cost-effective but generate corrosive HCl gas.

Industrial-Scale Optimization

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times from hours to minutes. For instance, mixing hydroxymethyl precursors with triphosgene in a micromixer (residence time: 2–5 min) at 10°C achieves 93% conversion, compared to 6–8 hours in batch reactors.

Solvent Recovery Systems

Toluene and chlorobenzene are reclaimed via fractional distillation, reducing production costs by 20–30%.

Challenges and Mitigation Strategies

Regioselectivity Issues

The electron-donating methoxy group directs electrophilic substitution to the 3- and 5-positions. However, chloromethylation at the 5-position is favored by steric hindrance at the 3-position. Computational modeling (DFT) confirms a 15 kJ/mol lower activation energy for 5-substitution.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloromethyl group in 5-(Chloromethyl)-2-methoxypyridine hydrochloride can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction Reactions: Reduction of the chloromethyl group can yield 5-(Hydroxymethyl)-2-methoxypyridine using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide or acetonitrile.

Oxidation: Hydrogen peroxide in acetic acid or peracetic acid in dichloromethane.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products:

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Oxidation: Pyridine N-oxides.

Reduction: 5-(Hydroxymethyl)-2-methoxypyridine.

Scientific Research Applications

Medicinal Chemistry Applications

Proton Pump Inhibitors (PPIs)

One of the notable applications of 5-(Chloromethyl)-2-methoxypyridine hydrochloride is as an intermediate in the synthesis of proton pump inhibitors. These compounds are crucial in treating gastric acid-related disorders. The chloromethyl group facilitates further chemical modifications that lead to various derivatives with enhanced pharmacological properties. For instance, derivatives like omeprazole and esomeprazole are synthesized using intermediates derived from this compound, showcasing its importance in developing effective therapeutic agents for gastrointestinal conditions .

Anticancer Activity

Research indicates that pyridine derivatives, including those derived from this compound, exhibit promising anticancer properties. Studies have shown that certain pyridine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. The diverse structural modifications possible with this compound allow for the exploration of new anticancer agents .

Synthesis of Derivatives

This compound serves as a versatile building block for synthesizing various pyridine derivatives. The following table summarizes some notable derivatives and their synthetic methods:

| Derivative | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| 4-(2-Methoxyethyl)phenoxy derivative | Reaction with 4-(2-methoxyethyl)phenol in DMSO | ~60 | Antioxidant, antibacterial |

| Omeprazole derivative | Chlorination followed by sulfoxidation | High | Proton pump inhibition |

| Esomeprazole derivative | Similar to omeprazole with specific stereochemical modifications | High | Proton pump inhibition |

This table highlights the versatility of this compound as a precursor for various biologically active compounds.

Biological Activities

The biological activities associated with this compound and its derivatives include:

- Antioxidant Properties : Pyridine derivatives have been noted for their ability to scavenge free radicals, contributing to cellular protection against oxidative stress.

- Antiviral Activity : Some studies suggest that pyridine compounds can inhibit viral replication, making them potential candidates for antiviral drug development.

- Antibacterial and Antifungal Activities : The structure of pyridine allows for interactions with microbial targets, providing a pathway for developing new antibiotics and antifungal agents .

Case Studies

Several case studies illustrate the applications of this compound:

- Case Study on Omeprazole Synthesis : A detailed synthesis pathway using this compound as an intermediate demonstrated high yields and purity, confirming its utility in pharmaceutical manufacturing .

- Anticancer Research : A study investigating the effects of various pyridine derivatives on cancer cell lines showed that modifications at the chloromethyl position significantly affected cytotoxicity, indicating a structure-activity relationship that can be exploited in drug design .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-methoxypyridine hydrochloride is primarily related to its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations to introduce different functional groups into the pyridine ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

Positional isomers of this compound differ in the placement of substituents on the pyridine ring. Key examples include:

- Reactivity : The chloromethyl group at position 5 (reference compound) may exhibit different steric and electronic effects compared to position 2 in its isomer. For instance, nucleophilic substitution reactions could proceed at varying rates due to proximity to the methoxy group .

- Applications : Positional isomers are often used in distinct synthetic pathways. For example, 2-(chloromethyl)-5-methoxypyridine HCl may serve as a precursor for antihypertensive agents, while the reference compound is linked to antitumor drug intermediates .

Substituent Variations

Alterations in substituent type or number significantly impact chemical behavior:

- Physicochemical Properties: Polarity: The chloromethyl group increases polarity compared to chloro or methyl substituents, affecting solubility in organic solvents .

- Biological Activity : 5-Chloro-2-methoxypyridine (lacking chloromethyl) is a precursor in antiviral agents, whereas chloromethyl-containing derivatives are pivotal in kinase inhibitor synthesis (e.g., pexidartinib HCl) .

Functional Group Analogues

Compounds with alternative functional groups highlight the chloromethyl group's unique role:

- Synthetic Utility : The chloromethyl group’s electrophilic nature enables alkylation reactions, whereas hydroxymethyl or methyl groups are less reactive .

Biological Activity

5-(Chloromethyl)-2-methoxypyridine hydrochloride is a pyridine derivative that has garnered attention in the pharmaceutical and chemical research communities due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₇H₈ClN O·HCl

- Molecular Weight : 175.10 g/mol

- Structure : The compound features a chloromethyl group at the 5-position and a methoxy group at the 2-position of the pyridine ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:

- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing signaling pathways associated with neurological functions.

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in metabolic processes, which could lead to therapeutic effects in various diseases.

Biological Activities

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays demonstrated significant inhibition of bacterial growth, suggesting potential applications in treating infections.

Antiviral Properties

Recent investigations have focused on the antiviral activity of this compound. It has been noted for its effectiveness against certain viral pathogens, potentially through interference with viral replication mechanisms.

Cytotoxic Effects

Some studies have reported cytotoxic effects on cancer cell lines, indicating that this compound may possess anticancer properties. The specific pathways involved in these effects are still under investigation.

Table 1: Summary of Biological Activities

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and methylation processes. These synthetic routes are crucial for developing derivatives with enhanced biological activities.

Industrial Applications

Given its biological properties, this compound is being explored for:

- Pharmaceutical Development : As a potential lead compound for new antimicrobial or antiviral drugs.

- Research Applications : As a tool compound in biochemical studies to elucidate receptor interactions and enzymatic pathways.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(chloromethyl)-2-methoxypyridine hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via chloromethylation of 2-methoxypyridine using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., ZnCl₂). Key parameters include maintaining a temperature of 40–60°C and stoichiometric control to avoid over-chlorination. Post-reaction, the hydrochloride salt is precipitated by adding concentrated HCl. Reaction progress is monitored via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase .

- Optimization : Adjusting the molar ratio of formaldehyde to substrate (1.2:1) minimizes side products. Catalyst recycling and solvent choice (e.g., dichloromethane vs. toluene) impact yield and purity .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Techniques :

- NMR : H and C NMR confirm the chloromethyl (-CH₂Cl) and methoxy (-OCH₃) groups. Key peaks: δ 4.6 ppm (CH₂Cl) and δ 3.9 ppm (OCH₃) .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 157.6 (M-Cl⁻) .

- XRD : Crystallography verifies the hydrochloride salt formation and hydrogen bonding patterns .

Q. What stability considerations are critical for storing and handling this compound?

- Storage : Store under inert atmosphere (argon) at -20°C to prevent hydrolysis of the chloromethyl group. Moisture-sensitive; use desiccants in sealed containers .

- Decomposition Risks : Exposure to humidity generates 5-(hydroxymethyl)-2-methoxypyridine. Monitor via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .

Q. What safety protocols are recommended for laboratory handling?

- Hazards : Corrosive (H314), causes severe skin burns. Use PPE (gloves, goggles) and work in a fume hood.

- Emergency Measures : Neutralize spills with sodium bicarbonate. First aid for skin contact: rinse with water for 15 minutes .

Advanced Research Questions

Q. How does the chloromethyl group influence nucleophilic substitution reactions in this compound, and what mechanistic insights exist?

- Reactivity : The chloromethyl group undergoes SN2 reactions with amines, thiols, or alkoxides. Kinetic studies (e.g., using DABCO as a base) show second-order dependence on nucleophile concentration. Steric hindrance from the methoxy group slows reactivity compared to unsubstituted analogs .

- Mechanistic Probes : Isotopic labeling (C at CH₂Cl) and DFT calculations reveal transition-state geometry and charge distribution during substitution .

Q. What analytical strategies are effective for detecting and quantifying impurities in synthesized batches?

- Impurity Profiling : Common impurities include unreacted 2-methoxypyridine and over-chlorinated derivatives. Use UPLC-MS/MS with a BEH C18 column (1.7 µm) for separation. Limit of detection (LOD): 0.1% .

- Case Study : In pantoprazole synthesis, oxidation byproducts (e.g., sulfones) are monitored via reverse-phase HPLC with UV detection at 254 nm .

Q. How do structural modifications (e.g., substituent position) alter biological activity in pyridine derivatives?

- Comparative Analysis : Replacing the methoxy group at position 2 with methyl (as in 2-(chloromethyl)-5-methylpyridine hydrochloride) reduces CYP1A2 inhibition efficacy by 40%, as shown in enzyme assays. Substituent polarity and steric effects modulate target binding .

- SAR Studies : Position 5 chloromethyl enhances covalent binding to cysteine residues in enzymes, validated via MALDI-TOF peptide mapping .

Q. What methodologies are used to study interactions between this compound and cytochrome P450 enzymes?

- Enzyme Assays : Recombinant CYP1A2 is incubated with the compound (0.1–100 µM) and a fluorogenic substrate (e.g., ethoxyresorufin). Fluorescence quenching (λₑₓ = 530 nm, λₑₘ = 585 nm) quantifies competitive inhibition .

- Docking Simulations : Molecular docking (AutoDock Vina) predicts binding poses in the enzyme’s active site, highlighting hydrogen bonds with Thr319 and π-π stacking with heme .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.